molecular formula C21H22F6O2 B14174564 1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) CAS No. 922718-50-1

1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)

Cat. No.: B14174564
CAS No.: 922718-50-1
M. Wt: 420.4 g/mol
InChI Key: PVBPAWWDAGDVOU-UHFFFAOYSA-N
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Description

1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) is a synthetic organic compound characterized by the presence of a nonane backbone with bis(oxy) linkages to trifluorobenzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) typically involves the reaction of nonane-1,9-diol with 3,4,5-trifluorobenzene in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous toluene or dichloromethane

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride

    Temperature: Reflux conditions (80-110°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Azides, thiols

Scientific Research Applications

1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) involves its interaction with molecular targets through its fluorine atoms and bis(oxy) linkages. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
  • 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4,5-trifluorobenzene)
  • 1,1’-[Ethanediylbis(oxy)]bis(3,4,5-trifluorobenzene)

Uniqueness

1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) is unique due to its specific nonane backbone and the presence of trifluorobenzene rings. This structure imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

922718-50-1

Molecular Formula

C21H22F6O2

Molecular Weight

420.4 g/mol

IUPAC Name

1,2,3-trifluoro-5-[9-(3,4,5-trifluorophenoxy)nonoxy]benzene

InChI

InChI=1S/C21H22F6O2/c22-16-10-14(11-17(23)20(16)26)28-8-6-4-2-1-3-5-7-9-29-15-12-18(24)21(27)19(25)13-15/h10-13H,1-9H2

InChI Key

PVBPAWWDAGDVOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OCCCCCCCCCOC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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